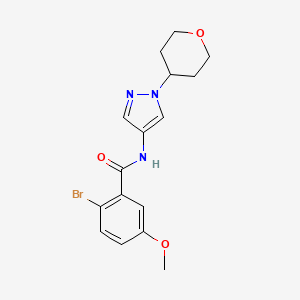

![molecular formula C17H12ClFN4O B2747429 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097924-07-5](/img/structure/B2747429.png)

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, also known as CFM-2, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CFM-2 is a small molecule inhibitor that targets protein-protein interactions, which are critical for various biological processes, including signal transduction, gene expression, and cell proliferation.

Scientific Research Applications

Blue Fluorescence from BF2 Complexes of N,O-Benzamide Ligands

The study by Yamaji et al. (2017) on benzamides with pyridine, pyrazine, and other moieties, leading to novel blue fluorophores, highlights the role of similar compounds in developing materials with specific luminescence properties for biological and organic applications. The research on Py@BAs indicates the potential of such structures in photophysical studies and material science, especially in luminescence-based applications (Yamaji et al., 2017).

Synthesis of Fluorinated Pyrazoles

The work by Surmont et al. (2011) on the synthesis of fluorinated pyrazoles through monofluorination of β-methylthio-β-enaminoketones showcases the importance of such compounds as building blocks in medicinal chemistry. This suggests a potential application of "2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide" in the synthesis of novel bioactive molecules (Surmont et al., 2011).

Pyridine and Fused Pyridine Derivatives in Antimicrobial and Antioxidant Activity

Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, showcasing their antimicrobial and antioxidant activities. This underlines the potential of related compounds in drug discovery and development for treating microbial infections and conditions related to oxidative stress (Flefel et al., 2018).

Antitubercular and Antibacterial Activities of Carboxamide Derivatives

Bodige et al. (2020) explored N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives for their antitubercular and antibacterial properties, identifying potent agents surpassing reference drugs. This indicates the role of such compounds in developing new treatments for tuberculosis and bacterial infections (Bodige et al., 2020).

Synthesis and Evaluation of Benzofuran-2-yl Pyrazole Pyrimidine Derivatives

Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This highlights the potential application of similar compounds in antiviral research, specifically targeting influenza viruses (Hebishy et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra

Mode of Action

It’s known that similar compounds can inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to the suppression of the bacteria’s growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that this compound may also have a similar effect.

properties

IUPAC Name |

2-chloro-4-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O/c18-14-9-12(19)1-2-13(14)17(24)23-10-15-16(22-8-7-21-15)11-3-5-20-6-4-11/h1-9H,10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKUSTVKHNQRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)

![2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2747351.png)

![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)

![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)

![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)

![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)

amino}benzoic acid](/img/structure/B2747366.png)

![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)